molecular formula C6H6O2S B1601301 2-Acetyl-3-hydroxythiophene CAS No. 5556-07-0

2-Acetyl-3-hydroxythiophene

Cat. No.: B1601301
CAS No.: 5556-07-0
M. Wt: 142.18 g/mol
InChI Key: FWZMXOHXLLSSSL-UHFFFAOYSA-N
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Description

2-Acetyl-3-hydroxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxythiophene typically involves the condensation of 2-acetylthiophene with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sulfur sources like phosphorus pentasulfide and Lawesson’s reagent .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-hydroxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetyl-3-hydroxythiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Benzoyl-3-hydroxythiophene
  • 2-Butylthiophene
  • 2-Octylthiophene

Comparison: 2-Acetyl-3-hydroxythiophene is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Benzoyl-3-hydroxythiophene, it has a different substitution pattern that affects its hydrogen bonding and overall stability. 2-Butylthiophene and 2-Octylthiophene, on the other hand, are primarily used in different industrial applications and have varying degrees of biological activity .

Properties

IUPAC Name

1-(3-hydroxythiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMXOHXLLSSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537971
Record name 1-(3-Hydroxythiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5556-07-0
Record name 1-(3-Hydroxythiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above-obtained methyl 2-acetyl-3-hydroxythiophene-5-carboxylate was hydrolyzed with an aqueous solution of sodium hydroxide, the hydrolyzate was heated with copper-quinoline to be decarboxylated, thereby the objective 2-acetyl-3-hydroxythiophene was obtained (yield: 58%).
Quantity
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Reaction Step One
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Reaction Step Two
Name
copper quinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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